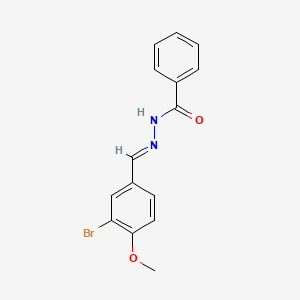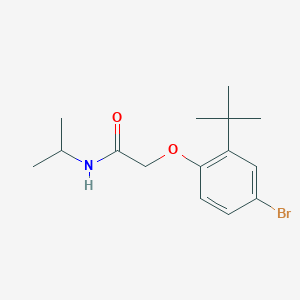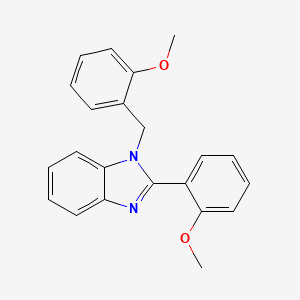
methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves the inhibition of this compoundβ activity. This compoundβ is involved in the phosphorylation of various proteins, and its inhibition leads to the activation of several downstream signaling pathways. This activation has been shown to have beneficial effects in various disease models. Additionally, this compoundβ inhibition has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various disease models. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in diabetic models. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. The compound has also been shown to have anti-tumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high potency as a this compoundβ inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in animal models. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment duration for this compound in animal models. Additionally, studies are needed to investigate the long-term effects of this compoundβ inhibition on cognitive function and neurodegeneration in these models. Another area of interest is the potential anti-tumor effects of this compound. Further studies are needed to investigate the mechanisms of action and potential therapeutic applications in various cancer models. Overall, the research on this compound is promising, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves a multi-step process that includes the reaction of 2-furylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in the presence of triethylamine to yield the desired product. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role as a this compoundβ inhibitor. This compoundβ is a serine/threonine kinase that is involved in various signaling pathways, and its dysregulation has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. This compound has shown promising results in preclinical studies as a this compoundβ inhibitor, and it has been suggested as a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMOXQZCBGDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)




![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)
![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)
![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)


![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)